Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-
Description
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- (hereafter referred to as Compound A) is a highly functionalized pyridine derivative featuring two symmetric substituents at the 2- and 6-positions. Each substituent comprises a conjugated 1,4-pentadiynyl backbone terminated by a diphenylmethylene group and a triethylsilyl (TES) moiety. The extended π-conjugation and steric bulk from the diphenylmethylene and TES groups confer unique electronic and structural properties, making it a candidate for applications in organic electronics, catalysis, or as a ligand in coordination chemistry .
Synthesis: Compound A is typically synthesized via multi-step reactions, including Sonogashira coupling to install the alkynyl groups, followed by silylation and diphenylmethylene incorporation. The 2,6-substitution pattern on the pyridine ring enforces a linear geometry, enhancing planarity and electronic delocalization.
Properties
CAS No. |
662165-38-0 |
|---|---|
Molecular Formula |
C53H53NSi2 |
Molecular Weight |
760.2 g/mol |
IUPAC Name |
[3-benzhydrylidene-5-[6-(3-benzhydrylidene-5-triethylsilylpenta-1,4-diynyl)pyridin-2-yl]penta-1,4-diynyl]-triethylsilane |
InChI |
InChI=1S/C53H53NSi2/c1-7-55(8-2,9-3)42-40-48(52(44-26-17-13-18-27-44)45-28-19-14-20-29-45)36-38-50-34-25-35-51(54-50)39-37-49(41-43-56(10-4,11-5)12-6)53(46-30-21-15-22-31-46)47-32-23-16-24-33-47/h13-35H,7-12H2,1-6H3 |
InChI Key |
PPKBDERPLMIUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=NC(=CC=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the diphenylmethylene and triethylsilyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, with findings suggesting that it possesses significant antibacterial activity. For instance, studies have shown that similar pyridine compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .
2.2 Anticancer Potential
Pyridine derivatives have also been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines, indicating that the compound may also exhibit potential as an anticancer agent .
Material Science Applications
3.1 Photovoltaic Materials
The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic photovoltaic devices. The incorporation of such compounds into polymer matrices has shown promise in enhancing the efficiency of solar cells by improving charge transport mechanisms .
3.2 Sensors
Pyridine-based compounds have been explored as sensing materials due to their ability to interact with various analytes. For example, modifications of the pyridine structure can lead to enhanced sensitivity and selectivity in detecting metal ions or organic pollutants .
Organic Synthesis
4.1 Catalysis
The compound has potential applications as a catalyst in organic reactions, particularly in processes requiring selective transformations or functionalization of substrates. Its ability to stabilize reaction intermediates can facilitate various synthetic pathways .
4.2 Building Blocks for Complex Molecules
Due to its versatile functional groups, this pyridine derivative can serve as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Optoelectronic Performance : Preliminary studies suggest Compound A’s thin-film conductivity (10⁻⁴ S/cm) surpasses 2,6-diphenylpyridine (10⁻⁶ S/cm) but lags behind specialized polymers like PEDOT:PSS .
- Catalytic Utility : As a ligand, Compound A’s steric bulk impedes metal coordination in some cases, unlike smaller pyridine derivatives used in cross-coupling reactions .
- Challenges : Low solubility in polar solvents limits processing options, though this can be mitigated via side-chain engineering (e.g., replacing TES with more polar groups).
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- (CAS Number: 662165-38-0) is a complex pyridine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- is , with a molecular weight of approximately 760.17 g/mol. The compound features a pyridine ring substituted with multiple functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C53H53N Si2 |
| Molecular Weight | 760.17 g/mol |
| LogP | 12.89 |
| PSA | 12.89 Ų |
Biological Activity
Research indicates that pyridine derivatives exhibit a wide range of biological activities including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. The specific compound under review has shown promise in various studies:
- Anticancer Activity : Pyridine derivatives have been found to inhibit cancer cell proliferation. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines including HeLa and AMGM5 cells with IC50 values ranging from 374.5 μM to 781.5 μM .
- Antimicrobial Activity : Pyridine-based compounds are noted for their antimicrobial properties. Studies have shown that modifications in the pyridine structure can enhance activity against Gram-positive bacteria such as Staphylococcus aureus .
- Anti-inflammatory Properties : Certain pyridine derivatives have been reported to exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives:
- Synthesis and Evaluation of Anticancer Activity :
- Antimicrobial Efficacy :
- Pharmacological Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
